molecular formula C20H19FN2OS B2770022 (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide CAS No. 1005937-67-6

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide

Cat. No.: B2770022
CAS No.: 1005937-67-6
M. Wt: 354.44
InChI Key: HMMHEOGXFNVGBJ-XDOYNYLZSA-N
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Description

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide is a synthetic benzothiazole derivative offered for investigative purposes in biochemical and pharmacological research. Benzothiazole scaffolds are recognized in medicinal chemistry for their diverse biological activities, serving as key structures in the development of novel therapeutic agents . This compound features a 2,5-dimethylphenylacetamide group, a moiety present in compounds synthesized for screening against multidrug-resistant pathogens, suggesting potential application in antimicrobial research . The specific structural configuration, including the 6-fluoro and 3-allyl substituents on the benzothiazole ring, may influence its electronic properties and binding affinity, making it a candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its potential as an enzyme inhibitor, given that related acetamide-functionalized benzothiazoles have demonstrated significant activity, such as potent urease inhibition, which is a relevant target in anti-ulcer drug development . Its precise mechanism of action would be subject to experimental determination, but it may function through allosteric modulation or direct interaction with enzyme active sites, similar to other benzamide and thiazole-based molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-N-(6-fluoro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2OS/c1-4-9-23-17-8-7-16(21)12-18(17)25-20(23)22-19(24)11-15-10-13(2)5-6-14(15)3/h4-8,10,12H,1,9,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMHEOGXFNVGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CC(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including antiproliferative effects against cancer cells, antimicrobial properties, and potential mechanisms of action.

  • Molecular Formula : C20H19FN2OS
  • Molecular Weight : 354.4 g/mol
  • CAS Number : 1005937-67-6

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through several mechanisms:

  • Caspase Activation : The compound inhibits the activity of caspases, which are crucial for the execution of apoptosis. This inhibition leads to increased cell death in cancer cells.
  • Cell Cycle Arrest : Studies have demonstrated that treatment with this compound results in cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating further .
Cell LineIC50 (µM)Mechanism of Action
A431 (skin cancer)10Apoptosis induction via caspase activation
A549 (lung cancer)8Cell cycle arrest at G2/M phase
H1299 (lung cancer)12Inhibition of migration and invasion

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against both bacterial and fungal strains. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic processes.

  • Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Strains : Exhibits antifungal activity against Candida albicans and Aspergillus niger.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives, including this compound, can be significantly influenced by structural modifications. Research suggests that:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the thiazole ring enhances antiproliferative activity.
  • Allyl Substitution : The allyl group contributes to increased potency against cancer cells compared to non-substituted analogs .

Case Studies

  • In Vitro Studies : A series of in vitro experiments were conducted using various cancer cell lines to evaluate the efficacy of the compound. Results indicated that it effectively reduced cell viability in a dose-dependent manner.
    • Study Findings :
      • A431 cells showed a 70% reduction in viability at 10 µM after 48 hours.
      • A549 cells exhibited similar results with an IC50 value of 8 µM.
  • In Vivo Studies : Preliminary animal studies suggest that this compound may have potential as an anticancer agent; however, further investigations are required to confirm its efficacy and safety profile in vivo.

Toxicity and Safety

While promising results have been observed regarding the biological activity of this compound, toxicity studies are essential to determine its safety for clinical applications. Initial assessments indicate low cytotoxicity towards normal human cell lines, suggesting a favorable therapeutic index .

Future Directions

Further research is needed to explore:

  • The detailed mechanism of action at the molecular level.
  • Potential combination therapies with existing anticancer drugs.
  • In vivo efficacy and safety through comprehensive animal model studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences and similarities between (Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dimethylphenyl)acetamide and related benzothiazole or heterocyclic acetamides:

Compound Name Core Heterocycle Substituents Functional Groups Key Structural Features Reference
This compound Benzothiazole - 3-Allyl
- 6-Fluoro
- 2,5-Dimethylphenyl
Acetamide, Imine (Z-configuration) Z-configuration enhances steric hindrance; fluorine improves lipophilicity N/A (Target Compound)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Patent EP3348550A1) Benzothiazole - 6-Trifluoromethyl
- 3-Methoxyphenyl
Acetamide Trifluoromethyl increases electron-withdrawing effects; methoxy enhances solubility
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (Molecules, 2011) Thiadiazole - 3-Methylphenyl
- Dimethylamino-acryloyl
Benzamide, Acryloyl Thiadiazole core with conjugated acryloyl group; potential for π-π stacking
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (Research on Chemical Intermediates, 2023) Triazole - Naphthalenyloxymethyl
- Phenyl
Acetamide, Triazole Click chemistry-derived triazole; naphthalene enhances aromatic interactions

Spectroscopic and Physicochemical Properties

  • IR/NMR Signatures :
    • The target compound’s benzothiazole core would exhibit characteristic C=S stretching (~1250 cm⁻¹) and C=O (acetamide) near 1670 cm⁻¹. The Z-configuration may split imine-related peaks in NMR .
    • In contrast, triazole derivatives (e.g., 6b) show distinct –NH stretches (~3292 cm⁻¹) and aromatic C=C vibrations (~1587 cm⁻¹) .
  • Solubility : The 2,5-dimethylphenyl group in the target compound enhances hydrophobicity compared to methoxy-substituted analogs (e.g., EP3348550A1 derivatives), which benefit from polar methoxy groups .

Patent vs. Academic Derivatives

  • Patent Compounds (EP3348550A1) : Focus on trifluoromethyl and methoxy substituents for enhanced metabolic stability and bioavailability .
  • Academic Derivatives (e.g., 6a-c) : Emphasize modular synthesis (click chemistry) and exploratory SAR studies .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer:
Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature : Reactions are typically conducted at 0–5°C during precursor coupling (e.g., chloroacetyl chloride addition) to minimize side reactions .
  • Solvent Choice : Polar aprotic solvents like dioxane or dichloromethane enhance reactivity, while toluene:water mixtures facilitate phase separation in intermediate steps .
  • Catalysts : Triethylamine is often used to neutralize HCl byproducts during amide bond formation, improving yield .
  • Reaction Time : Extended stirring (6–8 hours) ensures completion of cycloaddition or condensation steps .
    Post-synthesis purification via recrystallization (ethanol) or column chromatography is critical for achieving >95% purity .

Basic: Which spectroscopic techniques are most effective for confirming molecular structure and purity?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., allyl group protons at δ 5.2–5.5 ppm, fluorobenzo[d]thiazole carbons at δ 120–130 ppm) and confirms Z-configuration via coupling constants .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) and detects impurities .
  • IR Spectroscopy : Confirms functional groups (C=O stretch at ~1670 cm⁻¹, C-F stretch at 1100–1200 cm⁻¹) .
  • DSC : Assesses thermal stability (e.g., melting points >250°C indicate high crystallinity) .

Advanced: How can researchers resolve contradictions in biological activity data across in vitro models?

Methodological Answer:

  • Cross-Validation : Use orthogonal assays (e.g., MTT and ATP-based viability tests) to confirm antiproliferative activity .
  • Assay Condition Optimization : Adjust cell culture media (e.g., serum concentration) to account for compound solubility differences .
  • Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with activity in specific cell lines .
  • Structural Analog Comparison : Test derivatives (e.g., replacing fluorine with chlorine) to isolate structural contributors to variability .

Advanced: What strategies are recommended for elucidating the mechanism of action given structural complexity?

Methodological Answer:

  • Molecular Docking : Model interactions with targets like tubulin or kinases using software (AutoDock Vina) guided by the benzo[d]thiazole core’s π-π stacking potential .
  • SAR Studies : Synthesize derivatives (e.g., modifying the 2,5-dimethylphenyl group) to correlate structural features with bioactivity .
  • Proteomics : Use SILAC labeling to identify proteins binding to the compound in cancer cell lysates .
  • Kinetic Assays : Measure enzyme inhibition (e.g., COX-2) under varying pH and ionic strengths to probe binding kinetics .

Basic: What are key considerations for assessing the compound’s stability under various storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct DSC to determine decomposition temperatures and ideal storage conditions (e.g., -20°C for long-term stability) .
  • Light Sensitivity : Store in amber vials if UV-Vis spectroscopy shows absorbance shifts after light exposure .
  • Hygroscopicity : Monitor weight changes in controlled humidity chambers; use desiccants if moisture absorption exceeds 5% .
  • Solution Stability : Test solubility in DMSO/PBS over 72 hours via HPLC to detect degradation products .

Advanced: How can computational methods predict reactivity and guide derivative synthesis?

Methodological Answer:

  • DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., allyl group for Michael additions) .
  • Retrosynthetic Analysis : Tools like Synthia propose pathways for introducing substituents (e.g., sulfonamide groups) .
  • MD Simulations : Simulate solvent interactions to predict solubility changes in derivatives .
  • ADMET Prediction : Use SwissADME to prioritize derivatives with optimal logP (2–4) and low hepatotoxicity risk .

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